molecular formula C12H12ClN3O3 B5797684 N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea

Cat. No.: B5797684
M. Wt: 281.69 g/mol
InChI Key: OUFKLBMVWQMDQO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine results in an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea: Similar structure with a different position of the chloro group.

    N-(5-chloro-2-methoxyphenyl)-N’-(3-methyl-3-isoxazolyl)urea: Similar structure with a different position of the methyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-5-11(16-19-7)15-12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKLBMVWQMDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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